molecular formula C5H7N3O2 B12117783 2-(aminomethyl)-1H-imidazole-4-carboxylic acid

2-(aminomethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B12117783
M. Wt: 141.13 g/mol
InChI Key: JQLGRAZHQZSYHP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with an aminomethyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available imidazole derivatives.

    Aminomethylation: The imidazole ring is aminomethylated using formaldehyde and ammonium chloride under acidic conditions.

    Carboxylation: The resulting aminomethyl-imidazole is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imidazole-4-carboxylic acid derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imidazole-4-carboxylic acid derivatives.

    Reduction: 2-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It can inhibit certain enzymes by mimicking natural substrates or binding to active sites.

    Protein Modification: The compound can be used to modify proteins through covalent attachment, altering their function or stability.

Medicine:

    Drug Development: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Diagnostic Agents: The compound can be labeled with radioactive isotopes for use in diagnostic imaging.

Industry:

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Agriculture: The compound and its derivatives can be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.

    Imidazole-4-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

    2-(Hydroxymethyl)-1H-imidazole-4-carboxylic acid: A reduction product of the compound, with different reactivity.

Uniqueness: 2-(Aminomethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both an aminomethyl and a carboxylic acid group on the imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(aminomethyl)-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-1-4-7-2-3(8-4)5(9)10/h2H,1,6H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGRAZHQZSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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